

Application Notes: 3-Methoxypropylamine (MOPA) in Agrochemical Synthesis

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Compound of Interest

Compound Name: 3-Methoxypropylamine

Cat. No.: B165612

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These application notes provide a comprehensive overview of **3-Methoxypropylamine** (MOPA) and its application as a key intermediate in the synthesis of agrochemicals, particularly focusing on the synthesis of triazine-based herbicides. Detailed experimental protocols for the synthesis of MOPA and its subsequent use in forming a triazine core structure are provided, along with relevant physicochemical data and process visualizations.

Introduction to 3-Methoxypropylamine (MOPA)

3-Methoxypropylamine (CAS No. 5332-73-0) is a versatile primary amine and a valuable building block in organic synthesis. Its bifunctional nature, featuring a primary amine for nucleophilic reactions and an ether group that modulates polarity and solubility, makes it a strategic intermediate in the production of a wide range of specialty chemicals.^[1] In the agrochemical industry, MOPA is recognized as a crucial intermediate for pesticides and herbicides.^{[2][3]} Its application extends to the synthesis of s-triazine derivatives, a class of compounds well-known for their herbicidal activity.^{[4][5]}

Physicochemical Properties of MOPA

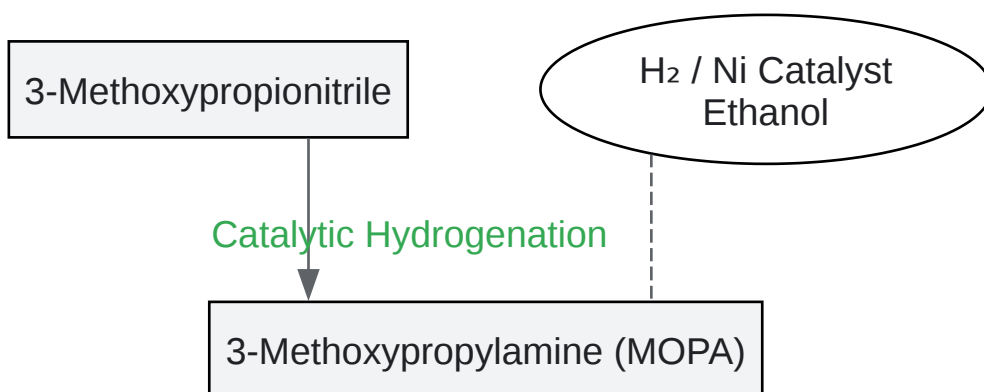
A thorough understanding of MOPA's properties is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| Molecular Formula | C ₄ H ₁₁ NO | [2] |
| Molecular Weight | 89.14 g/mol | [2] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Ammonia-like | [6] |
| Boiling Point | 117-118 °C (at 733 mmHg) | [2] |
| Melting Point | -65 °C | [2][3] |
| Density | 0.874 g/mL (at 25 °C) | |
| Flash Point | 27 °C | [6] |
| Refractive Index (n _{20/D}) | ~1.417 | |
| Solubility | Miscible with water and common organic solvents | [6] |

Synthesis of 3-Methoxypropylamine (MOPA)

MOPA can be synthesized via several routes. A common and efficient industrial method is the catalytic hydrogenation of 3-methoxypropionitrile.[6][7] An alternative pathway involves the amination of 3-methoxypropanol.[2][3] The protocol below details the hydrogenation route, which is reported to have high conversion and yield.[6]

Synthesis Pathway: MOPA via Hydrogenation



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Caption: Synthesis of MOPA from 3-Methoxypropionitrile.

Experimental Protocol: Synthesis of MOPA

This protocol is based on a documented procedure for the catalytic hydrogenation of 3-methoxypropionitrile.^[6]

Materials and Equipment:

- 3-methoxypropionitrile
- Ethanol (Solvent)
- Modified carrier nickel catalyst (e.g., Raney Nickel)
- High-pressure autoclave (e.g., 1000 mL) equipped with stirring and temperature/pressure controls
- Hydrogen gas source
- Filtration apparatus
- Fractional distillation apparatus

Procedure:

- Charging the Reactor: Charge the 1000 mL autoclave with 3-methoxypropionitrile (400g), ethanol (20g), and the modified carrier nickel catalyst (12g).^[6]
- Sealing and Pressurizing: Seal the autoclave securely. Purge the system with nitrogen gas before introducing hydrogen. Pressurize the autoclave with hydrogen gas to 2.8 MPa.^[6]
- Reaction: Begin stirring the mixture. The reaction is typically carried out for 2 hours while maintaining the pressure at 2.8 MPa.^[6] Monitor the temperature, as hydrogenation is an exothermic process.

- **Cooling and Depressurizing:** After the reaction period, stop the heating (if any) and cool the autoclave to room temperature.[6] Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
- **Catalyst Removal:** Open the reactor and filter the reaction mixture to carefully remove the nickel catalyst. The catalyst can be pyrophoric and should be handled with care, often under a solvent blanket.
- **Purification:** Purify the resulting filtrate by fractional distillation under normal atmospheric pressure.[6]
- **Product Collection:** Collect the fraction boiling between 110-160 °C, which is the desired **3-methoxypropylamine** product.[6]

Quantitative Data: MOPA Synthesis

| Parameter | Value | Reference(s) |
|------------------------------|-------------------------|--------------|
| Starting Material | 3-methoxypropionitrile | [6] |
| Catalyst | Modified carrier nickel | [6] |
| Pressure | 2.8 MPa | [6] |
| Reaction Time | 2 hours | [6] |
| Raw Material Conversion Rate | 97.0% | [6] |
| Product Yield | 94.5% | [6] |
| Purity (Typical) | >99% | [8] |

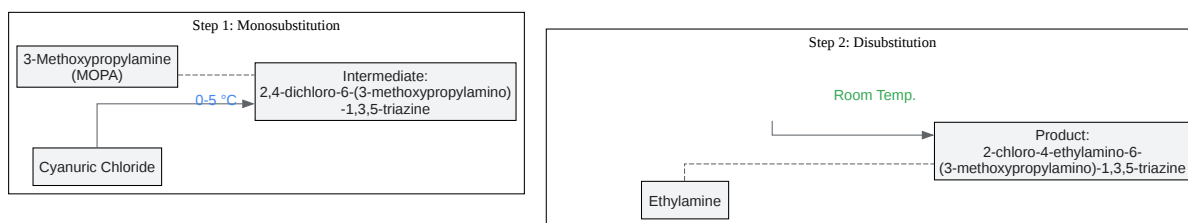
Application in Agrochemical Synthesis: Triazine Herbicides

The s-triazine ring is a core component of many widely used herbicides, such as Atrazine.[4][9] These compounds are typically synthesized through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with different amines. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise synthesis.[10][11] The first

substitution occurs readily at 0°C, the second at room temperature, and the third requires elevated temperatures (e.g., >80°C).[10]

MOPA can be used as a nucleophile in this pathway to create novel triazine derivatives with potential herbicidal activity. The following section describes a representative synthesis of a disubstituted triazine using MOPA and a second amine (ethylamine is used as an example).

Synthesis Pathway: Hypothetical Triazine Herbicide



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Caption: Stepwise synthesis of a triazine derivative using MOPA.

Experimental Protocol: Synthesis of a MOPA-Triazine Derivative

This protocol is a representative procedure based on established methods for the synthesis of s-triazine herbicides.[9][10]

Materials and Equipment:

- Cyanuric chloride
- **3-Methoxypropylamine (MOPA)**

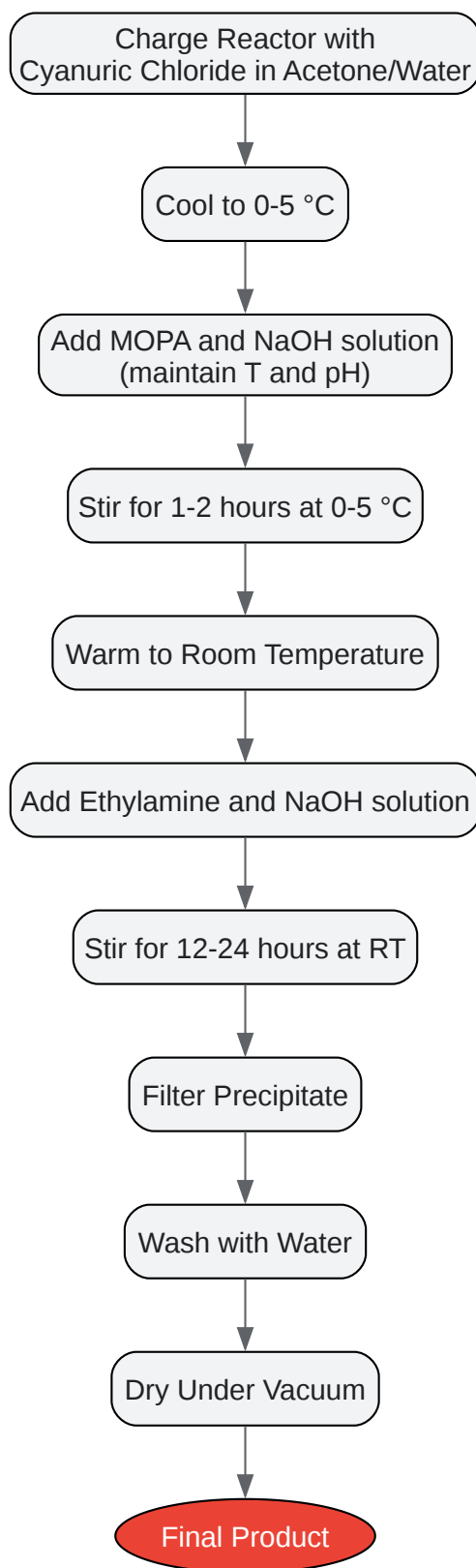
- Ethylamine
- Acetone/Water (solvent system)
- Sodium hydroxide (or other base as an acid scavenger)
- Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnels
- pH meter
- Filtration and drying equipment

Procedure:

- Step 1: First Substitution (Monosubstitution with MOPA)
 - Prepare a solution or slurry of cyanuric chloride in an acetone/water mixture in the reaction vessel. Cool the mixture to 0-5 °C using a circulating bath.
 - In a separate vessel, prepare a solution of MOPA.
 - Slowly add the MOPA solution to the cyanuric chloride slurry while maintaining the temperature between 0-5 °C.
 - Simultaneously, add a solution of sodium hydroxide dropwise to neutralize the HCl generated during the reaction, maintaining a pH between 6 and 7.
 - Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete to form 2,4-dichloro-6-(3-methoxypropylamino)-1,3,5-triazine.[10]
- Step 2: Second Substitution (Disubstitution with Ethylamine)
 - Allow the reaction mixture containing the intermediate to warm to room temperature (20-25 °C).
 - Slowly add an aqueous solution of ethylamine to the reactor.
 - Continue to add sodium hydroxide solution as needed to maintain a neutral pH.

- Stir the mixture at room temperature for several hours (e.g., 12-24 hours) or until reaction completion is confirmed by a suitable method (e.g., TLC, HPLC).[\[10\]](#)
- Isolation and Purification:
 - Upon completion, the product often precipitates from the reaction mixture.
 - Isolate the solid product by filtration.
 - Wash the filter cake with water to remove salts and any unreacted materials.
 - Dry the product under vacuum to yield the final 2-chloro-4-ethylamino-6-(3-methoxypropylamino)-1,3,5-triazine.

Workflow Diagram and Data



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Caption: Experimental workflow for MOPA-triazine synthesis.

Quantitative Data (Representative): The yields for s-triazine syntheses are generally high. While specific yields for this hypothetical molecule are not available, analogous industrial processes for compounds like Atrazine achieve yields well over 90%.^[9]

| Parameter | Condition | Rationale |
|----------------|---------------|---|
| Solvent | Acetone/Water | Good solubility for reactants and facilitates product precipitation. ^[9] |
| Step 1 Temp. | 0-5 °C | Selectively substitutes one chlorine atom on cyanuric chloride. ^{[10][11]} |
| Step 2 Temp. | 20-25 °C | Sufficient to substitute the second, less reactive chlorine atom. ^{[10][11]} |
| Acid Scavenger | NaOH | Neutralizes the HCl byproduct to drive the reaction to completion. ^[9] |
| Expected Yield | >90% | Based on similar, well-established industrial triazine syntheses. |

Conclusion

3-Methoxypropylamine is a highly valuable and versatile intermediate for the agrochemical industry. Its physicochemical properties and reactivity make it an ideal candidate for constructing complex molecules. The protocols provided herein for the synthesis of MOPA and its subsequent use in creating novel triazine derivatives demonstrate its practical application. The established, temperature-controlled reactivity of cyanuric chloride allows for the straightforward and high-yield synthesis of MOPA-containing triazines, opening avenues for the development of new active ingredients in crop protection.

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